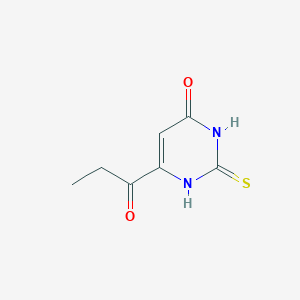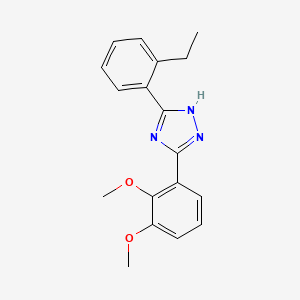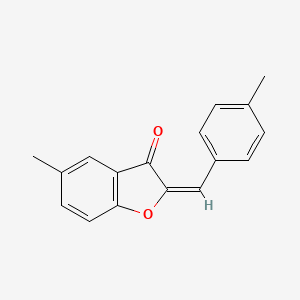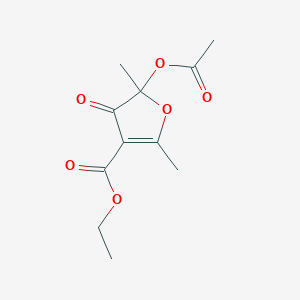
2,5-Dimethoxy-2,4-dimethyl-3-(prop-2-en-1-yl)-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is an organic compound with a unique structure that includes both allyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran involves its interaction with various molecular targets. The allyl group can participate in reactions that modify the compound’s structure, leading to different biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: This compound is similar in structure but lacks the allyl group.
2,5-Dimethylfuran: Another related compound, differing by the absence of methoxy groups.
Uniqueness
3-Allyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
89100-12-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,5-dimethoxy-3,5-dimethyl-4-prop-2-enyl-2H-furan |
InChI |
InChI=1S/C11H18O3/c1-6-7-9-8(2)10(12-4)14-11(9,3)13-5/h6,10H,1,7H2,2-5H3 |
InChI Key |
FHZARZODHUTHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC1OC)(C)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)




![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)


![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)
![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)

